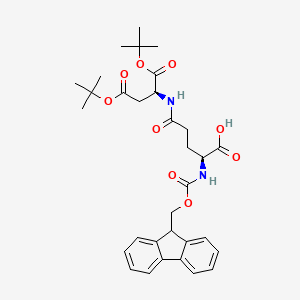

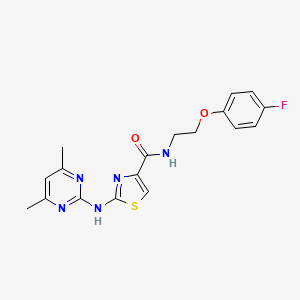

![molecular formula C19H21N3O7S B2958480 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide CAS No. 887218-98-6](/img/structure/B2958480.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . The benzo[d][1,3]dioxol-5-yl moiety is a common structural motif found in many natural products and drugs .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1 H NMR, 13 C NMR, FTIR, and UV-Vis spectroscopy .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and other properties have been computed .

Applications De Recherche Scientifique

Cancer Therapy Applications

Compounds bearing sulfonamide fragments have shown significant potential in cancer therapy through their pro-apoptotic effects. These compounds have been synthesized and tested for their in vitro anti-cancer activity against various cancer cell lines, including human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines. Their effectiveness is attributed to the ability to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9, potentially mediated by the activation of p38 and ERK phosphorylation pathways (Cumaoğlu et al., 2015).

Antidiabetic Activity

Nitrobenzenesulfochlorination products, derived from reactions involving compounds similar to the queried chemical, have been investigated for their antidiabetic screening, showing promising samples with in vitro α-glucosidase activity higher than reference drugs like acarbose. This suggests potential applications in managing diabetes through inhibition of enzymes crucial for carbohydrate digestion (Kayukova et al., 2022).

Antimicrobial Properties

Newly synthesized sulfonamide derivatives have demonstrated bacterial biofilm inhibition and cytotoxicity properties. These compounds, upon synthesis, have been tested against Escherichia coli and Bacillus subtilis, showing suitable inhibitory action against the biofilms of these bacterial strains with mild cytotoxicity, indicating their potential application in antimicrobial therapies (Abbasi et al., 2020).

Enzyme Inhibition for Disease Management

Compounds incorporating sulfonamide moieties have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The synthesized benzenesulfonamides showed moderate to high inhibitory potency against these enzymes, suggesting their potential utility in managing symptoms or progression of these diseases (Lolak et al., 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to target various proteins and enzymes, such asnitric oxide synthase . The role of these targets can vary widely, from regulating cellular functions to mediating biochemical reactions.

Biochemical Pathways

Similar compounds have been reported to influence pathways related tocell cycle regulation and apoptosis . These pathways play crucial roles in cell growth, proliferation, and death.

Result of Action

Similar compounds have been reported to causecell cycle arrest and induce apoptosis in certain cancer cells , indicating potential anticancer activity.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O7S/c23-22(24)15-2-4-16(5-3-15)30(25,26)20-12-17(21-7-9-27-10-8-21)14-1-6-18-19(11-14)29-13-28-18/h1-6,11,17,20H,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNOWRUXMCQGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)

![1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2958400.png)

![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)

![5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2958409.png)

![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2958417.png)